molecular formula C9H18N2O2 B153526 3-(tert-Butoxycarbonylamino)pyrrolidine CAS No. 99724-19-3

3-(tert-Butoxycarbonylamino)pyrrolidine

Cat. No. B153526
CAS RN: 99724-19-3
M. Wt: 186.25 g/mol
InChI Key: DQQJBEAXSOOCPG-UHFFFAOYSA-N
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Description

3-(tert-Butoxycarbonylamino)pyrrolidine is a chemical compound that is part of a broader class of pyrrolidine derivatives. These compounds are of significant interest due to their potential pharmacological properties and their use as intermediates in the synthesis of various organic molecules.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones involves a series of reactions that yield compounds with antiinflammatory and analgesic properties, as well as dual inhibitors of prostaglandin and leukotriene synthesis . Another example is the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, which demonstrates the utility of these compounds in the development of macrocyclic Tyk2 inhibitors . Additionally, the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization has been reported, yielding chiral pyrrolidine derivatives with high yield and enantiomeric excess .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is often confirmed using spectroscopic methods and X-ray diffraction studies. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, revealing a triclinic space group and the proline ring adopting an envelope conformation . Similarly, the absolute structure of (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate was established through diffraction, CD spectroscopy, and theoretical calculations .

Chemical Reactions Analysis

Pyrrolidine derivatives participate in various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. The reaction of tert-butyl esters of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen, for instance, yields 5-substituted pyrroles, which are precursors to prodigiosin and its analogs . Moreover, the regioselective addition of tert-butyl magnesium reagents to pyridine derivatives is another example of the chemical reactivity of pyrrolidine-related compounds, allowing for the synthesis of 3,4-disubstituted pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are characterized using various spectroscopic techniques, such as FTIR, NMR, and X-ray crystallography. These methods provide insights into the compounds' stability, reactivity, and potential interactions with biological targets. For instance, the thermal, X-ray, and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate revealed intramolecular hydrogen bonding and other stabilizing interactions .

Scientific Research Applications

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Pyrrolidine is a versatile scaffold used in drug discovery to obtain biologically active compounds for the treatment of human diseases . The pyrrolidine ring is widely used due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
  • Methods of Application : The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The spatial orientation of substituents can lead to a different biological profile of drug candidates .
  • Results or Outcomes : The use of pyrrolidine in drug discovery has led to the development of bioactive molecules with target selectivity . The influence of steric factors on biological activity has also been investigated .
  • Scientific Field : Organic Synthesis
    • Summary of the Application : The compound is used in the synthesis of dipeptides . Dipeptides are a type of peptide, which are important in biology, chemistry, and medicine .
    • Methods of Application : The compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the compound without the addition of base .
    • Results or Outcomes : The dipeptides were obtained in satisfactory yields in 15 minutes .

Safety And Hazards

3-(tert-Butoxycarbonylamino)pyrrolidine can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

properties

IUPAC Name

tert-butyl N-pyrrolidin-3-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQJBEAXSOOCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871637
Record name tert-Butyl pyrrolidin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-Butoxycarbonylamino)pyrrolidine

CAS RN

99724-19-3
Record name 3-(tert-Butoxycarbonylamino)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
D Farran, I Parrot, J Martinez… - Angewandte Chemie, 2007 - Wiley Online Library
A combination of two functional groups in a given molecule often conveys a new reactivity that is not equivalent to that expected if the two functionalities are considered independently. …
Number of citations: 37 onlinelibrary.wiley.com
J Morley, L Elrod Jr, C Linton, D Shaffer… - … of Chromatography A, 1997 - Elsevier
A rapid, simple and general method for determining residual amines used in bulk drug manufacturing is described. The method uses a modified Schotten–Baumann reaction to prepare …
Number of citations: 14 www.sciencedirect.com
T Arita, M Asano, K Kubota, Y Domon… - Bioorganic & Medicinal …, 2020 - Elsevier
We identified (5′S)-10′-fluoro-6′-methyl-5′,6′-dihydro-3′H-spiro[cyclopropane-1,4′-[2,6]diaza[2,5]methano[2,6]benzodiazonin]-7′(1′H)-one, 22b (DS34942424) with a …
Number of citations: 6 www.sciencedirect.com
Y Huang, RR Luedtke, RA Freeman… - Journal of medicinal …, 2001 - ACS Publications
A series of naphthamides were synthesized, and the affinities of these compounds were determined for dopamine D 2 and D 3 receptors using radioligand binding techniques. The …
Number of citations: 49 pubs.acs.org
Y Jin, Y Pan, B Jin, D Jin, C Zhang - Journal of Pharmaceutical and …, 2021 - Elsevier
(S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid (Pro-PPZ) was employed as a chiral derivatization reagent (CDR) for the efficient enantioseparation and …
Number of citations: 4 www.sciencedirect.com
S Ogawa, H Tadokoro, M Sato, T Higashi - Journal of pharmaceutical and …, 2014 - Elsevier
A method was developed and validated for the enantioselective determination of trace ibuprofen (IBU) in saliva using liquid chromatography/electrospray ionization-tandem mass …
Number of citations: 25 www.sciencedirect.com
T Takayama, T Kuwabara, T Maeda, I Noge… - Analytical and …, 2015 - Springer
Novel triazine-type chiral derivatization reagents, ie, (S)-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidin-3-amine (DMT-3(S)-Apy) and (S)-4,6-dimethoxy-N-(pyrrolidin-3-yl)-1,3,5-triazin-2-…
Number of citations: 42 link.springer.com
T Toyo'oka - Chiral Separations: Methods and Protocols, 2019 - Springer
The determination of enantiomers of biological molecules is an important issue because a significant difference in the activity of the enantiomers is generally observed in biological …
Number of citations: 5 link.springer.com
S Ogawa, H Tadokoro, M Sato, T Hanawa… - … of Chromatography B, 2013 - Elsevier
A novel derivatization reagent, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP), was developed for increasing the detection sensitivity and enantiomeric …
Number of citations: 25 www.sciencedirect.com
T Morgan, NC Ray, DM Parry - Organic Letters, 2002 - ACS Publications
A new method for the solid-phase synthesis of cyanamides is described. The attachment of a secondary amine to solid support is accomplished using Merrifield resin. After …
Number of citations: 11 pubs.acs.org

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